![molecular formula C16H23N3O2 B2517665 Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034388-77-5](/img/structure/B2517665.png)
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific hydrazides with acetylacetone or similar reagents. For example, paper describes the synthesis of a compound with a pyrazolo[3,4-d]pyrimidine core by reacting a benzohydrazide with acetylacetone. This suggests that the synthesis of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone might also involve a multi-step reaction starting with a suitable pyrimidine derivative and a cyclopentyl-containing reagent, followed by cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would likely exhibit characteristics similar to those of pyrimidine derivatives. Paper discusses the structural characteristics of a pyrimidinyl compound, suggesting that spectral data and molecular orbital (MO) calculations can provide insights into the electronic distribution within the molecule. For the compound , one could expect the pyrimidine moiety to influence the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be inferred from related compounds. Paper describes the reactivity of a pyrimidinyl compound with nucleophiles, indicating that the presence of a pyrimidine ring can direct nucleophilic attacks and influence selectivity. The cyclopentyl group in the compound of interest may also affect its reactivity, potentially providing steric hindrance or influencing the electronic properties of the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone are not directly reported, related compounds provide some context. For instance, paper discusses the determination of pK(R+) values and reduction potentials of a pyrimidinyl compound, which are important in understanding the acid-base behavior and redox properties. The compound may have similar properties, with the potential for variations due to the different substituents attached to the pyrimidine core.
Scientific Research Applications
Synthesis and Biological Evaluation
Research dedicated to the synthesis and biological evaluation of cyclopentyl derivatives, including cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, has led to the discovery of compounds with significant antimicrobial and antioxidant activities. For instance, the study by Rusnac et al. (2020) focused on the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions, leading to compounds with moderate antifungal activity, particularly against Cryptococcus neoformans (Rusnac et al., 2020).
Antimicrobial Activity of Pyrimidinone Derivatives
The antimicrobial properties of pyrimidinone derivatives have been extensively studied, showcasing their potential as therapeutic agents. A study by Hossan et al. (2012) synthesized a series of pyrimidinones that demonstrated good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone derivatives in antimicrobial applications.
Novel Synthesis Approaches
Innovative synthesis methods for cyclopentyl derivatives have been developed to enhance their pharmacological profile. For example, Mitsumoto and Nitta (2004) described the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating their application in the autorecycling oxidation of amines and alcohols, which suggests a new pathway for the synthesis and application of cyclopentyl derivatives (Mitsumoto & Nitta, 2004).
Antimicrobial Evaluation of Novel Systems
The synthesis and antimicrobial evaluation of new cyclopenta derivatives, such as those derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, have shown pronounced antimicrobial properties. Sirakanyan et al. (2021) reported that the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group significantly enhances the antimicrobial activity of these compounds (Sirakanyan et al., 2021).
Mechanism of Action
Target of Action
The primary targets of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone interacts with its targets by recruiting Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . This leads to the degradation of CDK4 and CDK6 .
Biochemical Pathways
The degradation of CDK4 and CDK6 disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Pharmacokinetics
The compound’s potency against its targets, cdk4/cyclin d1 and cdk6/cyclin d1, is reported to be 269 nM and 104 nM respectively .
Result of Action
The action of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone results in dose-dependent degradation of CDK4 and CDK6 . This selective degradation has been observed in Jurkat cells at a concentration of 0.25uM and in Molt4 cells following a 5-hour treatment with 250 nM of the compound .
properties
IUPAC Name |
cyclopentyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-12(2)18-16(17-11)21-14-7-8-19(10-14)15(20)13-5-3-4-6-13/h9,13-14H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPLWXLFXJCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.